(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-17-16-29-12-14-30(15-13-29)19-24-25(32)11-10-23-27(33)26(34-28(23)24)18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-11,18,31-32H,12-17,19H2/b26-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOXBHGJQCZBSM-ITYLOYPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C5=CC=CC=C5)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C5=CC=CC=C5)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₄N₂O₃ |
| Melting Point | 138 - 139 °C |
| Solubility | ~16 mg/mL in water |
| Color | Light yellow solid |
The primary mechanism of action for this compound involves its role as a potent thromboxane A2 (TP) receptor antagonist . It inhibits platelet aggregation effectively, with a pA₂ value of approximately 8.3, indicating strong antagonistic activity against thromboxane A2 receptors. Additionally, it relaxes vascular and airway smooth muscle, with pA₂ values ranging from 7.9 to 10.3 .
Antiplatelet Activity
The compound's ability to inhibit platelet aggregation highlights its potential in treating cardiovascular diseases. In vitro studies have demonstrated that it significantly reduces thromboxane A2-mediated platelet aggregation, which is crucial for preventing thrombosis and related complications.
Smooth Muscle Relaxation
Research indicates that the compound can induce relaxation in both vascular and airway smooth muscles. This property could be beneficial in managing conditions like asthma and hypertension, where smooth muscle contraction plays a pivotal role .
Case Studies
Several studies have documented the biological activity of this compound:
- Platelet Aggregation Inhibition Study : A study conducted on human platelets showed that the compound effectively inhibited aggregation induced by thromboxane A2 analogs. The results indicated a dose-dependent response, confirming its potential as an antiplatelet agent.
- Vascular Smooth Muscle Relaxation : In experiments using isolated rat aorta rings, the compound demonstrated significant relaxation effects in response to various agonists, suggesting its applicability in treating vascular disorders.
- Airway Smooth Muscle Effects : In vivo studies on animal models of asthma revealed that administration of the compound led to reduced airway hyperreactivity and improved lung function metrics .
Structure-Activity Relationship (SAR)
Recent investigations into the structure-activity relationship of this compound have provided insights into how modifications to its chemical structure affect biological activity. Variations in substituents on the biphenyl moiety or alterations in the piperazine ring have shown to influence both potency and selectivity for TP receptors .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully evaluate any potential adverse effects .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzofuran moiety and a biphenyl group, which contribute to its unique chemical properties. The presence of a piperazine derivative enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Key Structural Features:
- Benzofuran Core : Known for various biological activities.
- Biphenyl Group : Enhances molecular stability and interaction with biological targets.
- Piperazine Substituent : Increases hydrophilicity and may improve receptor binding.
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. Preliminary findings suggest it may induce apoptosis in cancer cells through mechanisms involving the modulation of the c-Myc pathway .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents .
Treatment of Inflammatory Diseases
Due to its structural similarities with known anti-inflammatory agents, this compound may serve as a lead candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
The piperazine moiety is linked to neuroactive compounds, suggesting potential applications in treating neurological disorders such as anxiety and depression. The compound's ability to cross the blood-brain barrier may enhance its effectiveness in central nervous system disorders .
Case Studies and Research Findings
Several studies have been conducted to explore the pharmacological effects of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
